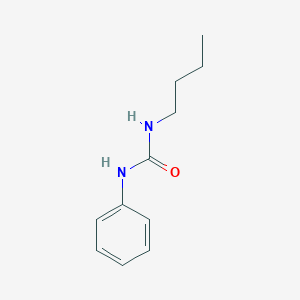

1-Butyl-3-phenylurea

Description

Structure

3D Structure

Properties

CAS No. |

3083-88-3 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

1-butyl-3-phenylurea |

InChI |

InChI=1S/C11H16N2O/c1-2-3-9-12-11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) |

InChI Key |

DOUCJWNVCGEZRR-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CCCCNC(=O)NC1=CC=CC=C1 |

Other CAS No. |

3083-88-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Amine-Isocyanate Condensation

The synthesis of N,N'-disubstituted ureas, such as 1-Butyl-3-phenylurea, is frequently achieved through the condensation of an amine with an isocyanate. acs.org This method is known for its efficiency and typically proceeds by forming an isocyanate intermediate when not using a direct isocyanate precursor. wikipedia.org The reaction leverages the high reactivity of the isocyanate group toward nucleophiles like primary amines. ugent.be

Catalyst-Free Approaches in Aqueous Media for N-Substituted Ureas

In a move towards more environmentally benign synthetic processes, methods have been developed for the synthesis of N-substituted ureas in water, eliminating the need for organic solvents and catalysts. researchgate.netrsc.org This approach is noted for being mild, efficient, and scalable, yielding products with high purity that can often be isolated by simple filtration or extraction. researchgate.netrsc.orgrsc.org

This methodology involves the nucleophilic addition of an amine to potassium isocyanate in an aqueous medium. researchgate.netrsc.orgresearchgate.net The reaction is typically facilitated by the presence of an acid, such as hydrochloric acid (HCl), which activates the potassium isocyanate to generate isocyanic acid (HNCO) in situ. rsc.org The amine then attacks the isocyanic acid, leading to the formation of the corresponding N-substituted urea (B33335). rsc.org This method has proven effective for a wide variety of aromatic, aliphatic, and heterocyclic amines. rsc.org Performing the reaction exclusively in water has been shown to improve the reaction rate, product conversion, and isolated yields compared to using organic co-solvents. researchgate.netrsc.org

The kinetics of this aqueous synthesis are significantly influenced by the basicity of the amine, which is quantitatively expressed by the pKa of its conjugate acid (pKaH). rsc.org A clear correlation exists between the amine's basicity and its reactivity. Aliphatic amines, which are generally more basic than aromatic amines, tend to react faster. rsc.org

The pKa of the conjugate acid of an amine reflects its ability to accept a proton. fiveable.melibretexts.org Aliphatic amines typically have higher pKaH values (in the range of 8-12) compared to aromatic amines like aniline (B41778) and its derivatives (pKaH range of 2-5). rsc.org This difference in basicity plays a critical role in the reaction rate. rsc.org Amines with higher basicity (and higher pKaH) are stronger nucleophiles and react more readily with the isocyanic acid intermediate. rsc.org For example, electron-donating groups on an aniline ring increase basicity and lead to higher reaction rates and yields, while electron-withdrawing groups decrease reactivity. rsc.org This principle allows for chemo-selectivity when reacting a mixture of two amines with different pKaH values. rsc.orgnih.gov

Table 2: Influence of Amine Type and pKaH on Reactivity in Aqueous Urea Synthesis

| Amine Type | Example | Typical pKaH Range of Conjugate Acid | General Reactivity | Reference |

|---|---|---|---|---|

| Aliphatic | Butylamine (B146782), Diethylamine, Cyclohexylamine | 8 - 12 | Higher | rsc.org |

| Aromatic (electron-donating groups) | p-Toluidine | ~5 | Moderate to High | rsc.org |

| Aromatic (unsubstituted) | Aniline | ~4.6 | Moderate | rsc.org |

| Aromatic (electron-withdrawing groups) | p-Chloroaniline, p-Nitroaniline | 2 - 4 | Lower | rsc.org |

Nucleophilic Addition of Amines to Potassium Isocyanate

Alternative Synthetic Routes for N-Substituted Urea Formation

Beyond traditional synthesis methods, alternative pathways to generate N-substituted ureas like this compound have been explored. These routes leverage different starting materials and catalytic systems, offering flexibility and access to specific urea structures under various conditions.

Reaction of N-Phenyl-2,2,2-trichloroacetamide with Butylamine

One notable alternative method involves the reaction of N-phenyl-2,2,2-trichloroacetamide with butylamine. acs.orgnih.govkobe-u.ac.jp N-substituted trichloroacetamides (NTCAs) can function as "blocked isocyanates," which, upon activation, generate highly reactive isocyanate intermediates in situ. acs.orgnih.gov These intermediates are then readily trapped by nucleophiles such as primary amines to form unsymmetrical ureas. acs.org

In this specific synthesis, N-phenyl-2,2,2-trichloroacetamide serves as a precursor to phenyl isocyanate. acs.orgnih.gov When reacted with butylamine, the resulting product is the unsymmetrically substituted this compound. acs.org A study demonstrated that this conversion proceeds effectively, yielding the target urea in 76% after a 28-hour reaction period. acs.orgnih.gov

Research has identified optimized conditions for the DBU-catalyzed synthesis of this compound from N-phenyl-2,2,2-trichloroacetamide and butylamine. acs.orgnih.gov The reaction is typically performed in acetonitrile (B52724) (CH₃CN) as the solvent at an elevated temperature of 80 °C. acs.orgnih.govkobe-u.ac.jp The stoichiometry involves using the N-phenyl-2,2,2-trichloroacetamide and butylamine in equimolar amounts, with DBU present in a sub-stoichiometric or catalytic amount. acs.orgnih.gov Under these conditions, the reaction proceeds to a high yield over 28 hours. acs.org

| Parameter | Condition |

|---|---|

| Starting Material 1 | N-Phenyl-2,2,2-trichloroacetamide (2.0 mmol) |

| Starting Material 2 | Butylamine (2.0 mmol) |

| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | 80 °C |

| Time | 28 hours |

| Yield | 76% |

Catalysis by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Formation from Blocked Diamine Chain Extenders and Isocyanates

The compound this compound has also been identified as a product during the synthesis of segmented poly(urethane-urea) polymers. oup.comoup.com These polymers are often made through a chain-extending reaction involving an NCO-terminated prepolymer and a diamine. oup.comoup.com To control the high reactivity of this process, the diamine chain extenders are sometimes "blocked," for example, by reacting them with acetone. oup.comoup.com

In a model study simulating the chain-extending reaction for poly(urethane-urea) synthesis, several products were identified. oup.com While the primary and desired product was 1,1'-ethylenebis[3-phenylurea] (designated M-Ur-1), which results from the intended chain extension, other urea compounds were also formed. oup.com Analysis of the reaction mixture confirmed the presence of this compound (designated M-Ur-2) and 1,3-diphenylurea (B7728601) (1,3-DPU) as side products. oup.com The formation of these unintended products highlights the complex reaction pathways that can occur when using blocked amine systems. oup.com

The specific model reaction that produced this compound involved reacting phenyl isocyanate (PhNCO) with an acetone-blocked ethylenediamine (B42938) (ACE/EDA) mixture. oup.comoup.com The ACE/EDA mixture is not a single compound but an equilibrium system containing unreacted ethylenediamine, acetone, water, and various condensation products (imines and ketimines). oup.com The reaction of phenyl isocyanate with this complex mixture does not proceed stoichiometrically to a single product. oup.com Instead, it leads to the formation of the main product and the identified side products, including this compound. oup.com

| Product Designation | Chemical Name | Role in Reaction |

|---|---|---|

| M-Ur-1 | 1,1'-Ethylenebis[3-phenylurea] | Main Product |

| M-Ur-2 | This compound | Side Product |

| 1,3-DPU | 1,3-Diphenylurea | Side Product |

Product Identification in Poly(urethane-urea) Synthesis

In Situ Isocyanate Generation Approaches

In situ generation involves creating the highly reactive isocyanate intermediate directly within the reaction mixture, where it is immediately trapped by an amine to form the desired urea. gaylordchemical.com This strategy circumvents the need to handle and store toxic isocyanate compounds. Several classical rearrangement reactions are employed for this purpose, providing reliable routes to unsymmetrical ureas like this compound. rsc.orgorganic-chemistry.org

Hoffmann Rearrangement

The Hoffmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org To synthesize this compound, this reaction begins with benzamide (B126).

The process is initiated by treating benzamide with sodium hypobromite (B1234621) (often generated in situ from bromine and sodium hydroxide). wikipedia.org This forms an N-bromoamide intermediate. Subsequent deprotonation by a base yields a bromoamide anion, which undergoes rearrangement. The phenyl group migrates from the carbonyl carbon to the nitrogen atom, displacing the bromide ion and forming phenyl isocyanate. youtube.com This isocyanate is not isolated but is immediately captured by butylamine present in the reaction mixture to afford this compound. researchgate.net

Table 1: Synthesis via Hoffmann Rearrangement

| Role | Compound |

|---|---|

| Starting Material | Benzamide |

| Reagents | Bromine (Br₂), Sodium Hydroxide (NaOH), Butylamine |

| Intermediate | Phenyl Isocyanate |

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to produce an isocyanate. nih.govlibretexts.org This method is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis for producing amines and their derivatives, such as ureas. nih.govnih.gov

The synthesis starts with a benzoic acid derivative, typically benzoyl chloride. Treatment of benzoyl chloride with an azide source, such as sodium azide, yields benzoyl azide. raco.cat Upon gentle heating, the benzoyl azide undergoes rearrangement, losing a molecule of nitrogen gas (N₂) in a concerted step to form phenyl isocyanate. libretexts.orgsci-hub.se In a one-pot procedure, the generated isocyanate is then trapped with butylamine to yield the final product, this compound. nih.gov Diphenylphosphoryl azide (DPPA) is a common reagent used to facilitate one-pot Curtius rearrangements directly from carboxylic acids. nih.gov

Table 2: Synthesis via Curtius Rearrangement

| Role | Compound |

|---|---|

| Starting Material | Benzoyl Azide (from Benzoyl Chloride) |

| Reagents | Heat, Butylamine |

| Intermediate | Phenyl Isocyanate |

Lossen Rearrangement

The Lossen rearrangement is conceptually similar to the Hoffmann and Curtius rearrangements, but it utilizes a hydroxamic acid derivative as the starting material. organic-chemistry.org This reaction provides another pathway for the in situ generation of isocyanates. researchgate.net

The process begins with benzohydroxamic acid, which is first converted to an activated O-acyl derivative. This activation makes the hydrogen on the nitrogen atom acidic. Treatment with a base leads to deprotonation and subsequent rearrangement. The phenyl group migrates to the electron-deficient nitrogen as the leaving group on the oxygen departs, yielding phenyl isocyanate. researchgate.net As with the other rearrangement methods, the phenyl isocyanate is generated in the presence of butylamine, which acts as a nucleophile to form this compound. rsc.org

Table 3: Synthesis via Lossen Rearrangement

| Role | Compound |

|---|---|

| Starting Material | O-Acyl Benzohydroxamic Acid |

| Reagents | Base, Butylamine |

| Intermediate | Phenyl Isocyanate |

Phosgene-Free Methods for Urea Synthesis

Due to the extreme toxicity of phosgene (B1210022) gas, significant effort has been dedicated to developing safer alternatives for synthesizing ureas. rsc.orgresearchgate.net These methods rely on solid, stable reagents that act as phosgene equivalents, allowing for the efficient coupling of amines. nih.gov

Utilization of Triphosgene (B27547)

Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene gas. nih.gov It can be used to convert primary amines into isocyanates or to directly synthesize ureas in a one-pot reaction.

In one approach, aniline is reacted with triphosgene in the presence of a base (like triethylamine (B128534) or pyridine) to generate phenyl isocyanate. epo.org The isocyanate can then be isolated or, more commonly, reacted directly with butylamine to produce this compound. Alternatively, a multicomponent reaction can be performed where aniline, butylamine, and triphosgene are combined, leading to the formation of the target urea without isolating the isocyanate intermediate. nih.gov

Table 4: Synthesis via Triphosgene

| Role | Compound |

|---|---|

| Starting Materials | Aniline, Butylamine |

| Key Reagent | Triphosgene (Bis(trichloromethyl) carbonate) |

| Intermediate | Phenyl Isocyanate (optional isolation) |

Application of 1,1'-Carbonyldiimidazole

1,1'-Carbonyldiimidazole (CDI) is another widely used phosgene-free coupling reagent. It is a stable solid that facilitates the formation of ureas under mild conditions. epo.orgwikipedia.org

The synthesis of this compound using CDI typically involves a two-step, one-pot process. First, aniline is reacted with CDI. In this step, the aniline attacks the carbonyl carbon of CDI, leading to the displacement of one imidazole (B134444) group and the formation of an N-phenylcarbamoyl-imidazole intermediate. researchgate.net This activated intermediate is then treated with butylamine. The butylamine acts as a nucleophile, attacking the carbonyl carbon and displacing the second imidazole group, which serves as an excellent leaving group, to form the stable this compound. epo.org

Table 5: Synthesis via 1,1'-Carbonyldiimidazole (CDI)

| Role | Compound |

|---|---|

| Starting Materials | Aniline, Butylamine |

| Key Reagent | 1,1'-Carbonyldiimidazole (CDI) |

| Intermediate | N-Phenylcarbamoyl-imidazole |

Use of Carbonates

The synthesis of ureas can be achieved through various pathways. One approach involves the use of carbonate compounds, which can act as catalysts or reagents. For instance, cesium carbonate (Cs₂CO₃) has been demonstrated to be an effective catalyst in the transamination of primary amines and ethylene (B1197577) carbonate to form 1,3-disubstituted symmetrical and unsymmetrical ureas in excellent yields. tandfonline.comresearchgate.netingentaconnect.com In this process, the reaction between an amine, such as butylamine, and ethylene carbonate is facilitated by the base. tandfonline.comresearchgate.net While this specific study focused on the synthesis of 1,3-dibutylurea, the principle can be extended to unsymmetrical ureas. researchgate.net The synthesis of unsymmetrical ureas involves a two-step, one-pot reaction where a primary amine is first reacted with ethylene carbonate, followed by the addition of a second, different amine and Cs₂CO₃. tandfonline.com

In related syntheses, inorganic carbonates like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), as well as organic bases, are employed as acid scavengers in reactions involving aniline and phenyl chloroformate to produce precursors for phenylurea compounds. google.com Another example shows cesium carbonate used as a base in the synthesis of 1-tert-butyl-3-phenylthiourea, a structurally similar thiourea (B124793) compound, from tert-butylamine (B42293) and phenyl isothiocyanate. This highlights the role of carbonate bases in facilitating the condensation reaction between an amine and an isocyanate or its equivalent.

| Reagent/Catalyst | Reactants | Product Type | Reference |

| Cesium Carbonate (Cs₂CO₃) | Primary Amine + Ethylene Carbonate | Symmetrical/Unsymmetrical Urea | tandfonline.comresearchgate.netingentaconnect.com |

| Sodium Carbonate (Na₂CO₃) | Aniline + Phenyl Chloroformate | Phenylurea Precursor | google.com |

| Cesium Carbonate (Cs₂CO₃) | tert-Butylamine + Phenyl Isothiocyanate | Thiourea |

Purification and Isolation Techniques

Following synthesis, the crude product requires purification to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques for the isolation and purification of this compound include column chromatography, extraction, and filtration.

Column Chromatography (e.g., Alumina (B75360), Silica (B1680970) Gel)

Column chromatography is a primary method for purifying phenylurea compounds. The choice of adsorbent, either silica gel or alumina, depends on the specific properties of the mixture components. chemistryviews.org

Silica Gel: Silica gel is a common stationary phase for the purification of urea derivatives. rsc.org For this compound, purification has been successfully achieved using column chromatography on silica gel with a mobile phase of petroleum ether and ethyl acetate (B1210297) in a 1:1 ratio, yielding the product as a white solid. rsc.org Other studies on related phenylurea compounds have employed similar solvent systems, such as hexane (B92381) and ethyl acetate, in varying ratios (e.g., 10:1, 7:3) to achieve separation. rsc.orgacs.org The progress of the purification is often monitored by thin-layer chromatography (TLC). rsc.org

Alumina: Alumina is another effective adsorbent for chromatographic purification. chemistryviews.org In one instance, a crude sample of this compound was purified by subjecting it to a short alumina column using dichloromethane (B109758) (CH₂Cl₂) as the eluent. acs.orgnih.gov Alumina can be found in acidic, basic, or neutral forms, with the neutral form being suitable for a range of compounds including ketones and esters, while the basic form is often used for amines. chemistryviews.org

| Adsorbent | Eluent System | Compound | Reference |

| Silica Gel | Petroleum Ether/Ethyl Acetate (1:1) | This compound | rsc.org |

| Silica Gel | Hexane/Ethyl Acetate (7:3) | N-benzyl-2-methylbut-3-yn-2-amine | acs.org |

| Silica Gel | Hexane/Ethyl Acetate (10:1) | Phenyl-1H-indole derivatives | rsc.org |

| Alumina | Dichloromethane (CH₂Cl₂) | This compound | acs.orgnih.gov |

Routine Extraction and Filtration Procedures

Extraction: Liquid-liquid extraction is a fundamental work-up procedure to separate the desired product from the reaction mixture. After the synthesis of urea derivatives, the reaction mixture is often quenched with water and extracted with an organic solvent such as ethyl acetate or dichloromethane. rsc.orgrsc.org The combined organic layers are then typically washed with water and/or brine to remove water-soluble impurities. rsc.orgrsc.org The organic solvent is subsequently dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before being removed under reduced pressure to yield the crude product. rsc.orgrsc.org For phenylurea herbicides in aqueous samples, solid-phase extraction (SPE) using C18 cartridges is a common pre-concentration and cleanup method before analysis. accustandard.comakjournals.comchromatographyonline.com

Filtration: Filtration is used to collect the product when it precipitates out of the reaction or a crystallization solvent. For example, if the desired urea compound crystallizes from the reaction mixture, it can be collected by filtration, washed with a suitable solvent like methanol (B129727) or petroleum ether to remove soluble impurities, and then dried under vacuum. In some cases, a non-solvent (like n-hexane) is added to the reaction solution to induce precipitation, which is then isolated by suction filtration. acs.orgnih.gov When a drying agent is used during the extraction work-up, it is removed from the organic solution by filtration before the solvent is evaporated. rsc.org

Reaction Mechanisms and Chemical Reactivity

Nucleophilic Substitution at the Urea (B33335) Carbonyl

The synthesis commences with the nucleophilic attack by the primary amine, n-butylamine, on the electrophilic carbon atom of the isocyanate group in phenyl isocyanate. dergipark.org.tr The lone pair of electrons on the nitrogen atom of n-butylamine targets the electron-deficient carbon of the -N=C=O group. This carbon is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This initial interaction leads to the formation of a transient, unstable intermediate.

Following the initial nucleophilic attack, the intermediate rapidly undergoes rearrangement. A proton is transferred from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the stable N-C-N urea bond. This step is irreversible and drives the reaction to completion, yielding 1-Butyl-3-phenylurea. dergipark.org.tr The reaction is generally fast and does not require catalysis, especially with aliphatic amines like n-butylamine which are more reactive than aromatic amines. poliuretanos.net

C₆H₅NCO + CH₃(CH₂)₃NH₂ → C₆H₅NHCONH(CH₂)₃CH₃

Amine Attack on Isocyanate Carbon

Influence of Water in Reaction Systems

The presence of water in the reaction system can significantly alter the course and outcome of the synthesis of this compound. researchgate.net While often considered a contaminant to be avoided in isocyanate reactions, water can have multifaceted effects. scbt.com

In some contexts, water can act as a promoter for the synthesis of N-substituted ureas. Studies have shown that using water as a solvent or co-solvent can, in certain cases, lead to higher reaction rates and better isolated yields compared to reactions run in purely organic solvents. rsc.org This can be attributed to several factors, including the potential for water to facilitate the dissolution of reactants or catalysts and to influence the transition state of the reaction.

The most significant impact of water is its role in facilitating side reactions. Phenyl isocyanate readily reacts with water in a hydrolysis reaction. researchgate.netnih.gov This process involves the nucleophilic attack of water on the isocyanate group to form an unstable carbamic acid (phenylcarbamic acid). This acid rapidly decomposes, yielding aniline (B41778) and carbon dioxide gas. researchgate.netmdpi.com

Reaction with water:

The aniline generated from this hydrolysis can then react with another molecule of phenyl isocyanate. This leads to the formation of a common symmetrical byproduct, 1,3-diphenylurea (B7728601) (also known as carbanilide), which competes with the desired main reaction. cdnsciencepub.comorgsyn.orgresearchgate.net

Formation of byproduct:

C₆H₅NCO + C₆H₅NH₂ → C₆H₅NHCONHC₆H₅ (1,3-Diphenylurea)

Theoretical Studies and Computational Chemistry

Molecular Geometry Optimization

The first step in many computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For derivatives of urea (B33335), including substituted phenylureas, computational methods are used to determine bond lengths, bond angles, and dihedral angles. researchgate.net In a study on a related compound, 3-tert-butyl-1-(3-hydroxyphenyl)urea, the optimized molecular structure obtained through computational methods was found to be in close agreement with experimental data from X-ray diffraction. researchgate.net This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

For 1-Butyl-3-phenylurea, the optimized geometry would reveal the spatial relationship between the butyl group, the phenyl ring, and the central urea moiety. The planarity of the phenylurea group and the conformation of the butyl chain are key structural parameters determined through these calculations. The table below presents typical bond lengths and angles that would be determined through such an optimization, based on general knowledge of similar structures.

| Parameter | Description | Typical Calculated Value |

| C=O Bond Length | The length of the carbonyl double bond in the urea group. | ~1.25 Å |

| C-N Bond Lengths | The lengths of the carbon-nitrogen bonds within the urea moiety. | ~1.35-1.40 Å |

| N-C (butyl) Bond Length | The length of the bond between the nitrogen and the butyl group. | ~1.46 Å |

| N-C (phenyl) Bond Length | The length of the bond between the nitrogen and the phenyl group. | ~1.42 Å |

| C-N-C Bond Angle | The bond angle around the nitrogen atoms. | ~120-125° |

| Dihedral Angles | The rotational angles that define the 3D shape of the molecule. | Varies |

Note: These are representative values and the precise figures would be obtained from specific computational outputs.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. This analysis calculates the frequencies of the normal modes of vibration. For phenylurea derivatives, these calculations help in assigning the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov

Key vibrational modes for this compound would include:

N-H stretching: Typically observed in the high-frequency region of the IR spectrum. The presence of intermolecular hydrogen bonding can cause a red shift in this frequency. nih.gov

C=O stretching: A strong absorption band characteristic of the urea group.

C-N stretching: Vibrations of the bonds connecting the central carbon to the nitrogen atoms.

Phenyl ring vibrations: Including C-C stretching and C-H bending modes.

Butyl group vibrations: C-H stretching and bending modes of the alkyl chain.

The calculated vibrational spectra are often scaled to better match experimental data, accounting for the approximations inherent in the theoretical methods. researchgate.net

Chemical Shift Predictions (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, providing valuable assistance in the assignment of experimental NMR spectra. rsc.orgmdpi.com The accuracy of these predictions has improved significantly with the development of advanced theoretical models. nih.gov

For this compound, predicting the ¹H and ¹³C NMR chemical shifts would involve calculating the magnetic shielding of each nucleus. These calculations are sensitive to the molecular geometry and the electronic environment. biorxiv.org The predicted shifts can help confirm the connectivity and conformation of the molecule. For instance, the chemical shifts of the protons on the butyl chain and the phenyl ring, as well as the amide protons, can be calculated and compared with experimental values. researchgate.net

| Atom | Typical Predicted ¹H Chemical Shift (ppm) | Typical Predicted ¹³C Chemical Shift (ppm) |

| Phenyl H (ortho, meta, para) | 7.0 - 7.5 | 120 - 140 |

| Butyl CH₂ (adjacent to N) | ~3.1 | ~40 |

| Butyl CH₂, CH₃ | 0.9 - 1.6 | 13 - 32 |

| Amide NH | Varies (solvent dependent) | - |

| Carbonyl C | - | ~155 |

Note: These are estimated values. Actual predicted shifts depend on the level of theory, basis set, and solvent model used.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular methods for computational studies of molecules due to its balance of accuracy and computational cost. researchgate.net DFT methods are used to investigate the electronic structure, reactivity, and other properties of chemical systems. researchgate.net In the context of substituted ureas, DFT is widely used for geometry optimization, vibrational analysis, and predicting electronic properties. researchgate.net

Within the DFT framework, various functionals are available to approximate the exchange-correlation energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are hybrid functionals that are commonly used for calculations on organic molecules. researchgate.netscience.gov These functionals often provide reliable results for molecular geometries and energies. Studies on related compounds have shown that both B3LYP and B3PW91 can yield theoretical data that are in good agreement with experimental findings. researchgate.netscience.gov

The choice of basis set is another critical factor in computational chemistry. A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311G++(d,p) basis set is a Pople-style basis set that is often used in conjunction with DFT functionals for high-accuracy calculations. gac.eduresearchgate.net

6-311G: This indicates a triple-zeta valence basis set, meaning three functions are used to describe each valence atomic orbital.

++: These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing anions and systems with extended electron density. gac.edu

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for more flexibility in the shape of the orbitals, leading to more accurate descriptions of bonding. gac.edu

The combination of a functional like B3LYP with a basis set like 6-311G++(d,p) is a common choice for obtaining accurate theoretical predictions for molecules like this compound. researchgate.netresearchgate.net

B3LYP and B3PW91 Functionals

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. sissa.it For phenylurea compounds, TD-DFT can elucidate the nature of their UV-Vis spectra.

Computational studies on related molecules, such as other phenylurea derivatives, have utilized TD-DFT to calculate absorption maxima (λmax). researchgate.netresearchgate.net These calculations involve optimizing the molecule's ground-state geometry using DFT, followed by TD-DFT calculations to determine the vertical excitation energies. mdpi.com For instance, in studies of similar aromatic compounds, the B3LYP functional with a 6-311G+(d,p) basis set is a common level of theory for such calculations. aksaray.edu.tr The results typically provide the main electronic transitions, such as the S₀ → S₁ transition, and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net Environmental effects, like those from a solvent, can be incorporated using models like the Polarizable Continuum Model (PCM), which often results in a shift of the absorption bands. researchgate.net Although a specific TD-DFT study exclusively on this compound is not detailed in the provided sources, the methodology is routinely applied to this class of compounds to understand their electronic properties. mdpi.comtandfonline.com

Computational Modeling of Molecular Interactions

Computational modeling provides a window into the dynamic interactions of molecules with biological targets, offering predictions of binding affinity and stability. These simulations are crucial in fields like drug discovery. While studies may not focus on this compound itself, research on complex derivatives containing the phenylurea scaffold provides valuable data on the utility of these computational methods.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein's active site.

In a computational study of a novel inhibitory molecule containing a phenylurea moiety, 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea, molecular docking was used to assess its binding affinity to the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. This compound achieved a high docking score of -8.069 kcal/mol, indicating a strong predicted binding affinity to the target enzyme.

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of molecular interactions, MD simulations can assess the stability of a ligand-protein complex.

For the aforementioned phenylurea derivative, a 100-nanosecond MD simulation was performed. The simulation results substantiated the compound's potential as a stable inhibitor by demonstrating the stability of the molecule within the binding pocket of the enzyme.

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is used to calculate the binding free energy of a ligand to a protein. This provides a more refined estimation of binding affinity than docking scores alone.

The binding free energy for 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea was calculated using the MM-GBSA method. The compound displayed a favorable MM-GBSA binding free energy of -49.56 kcal/mol. This value, significantly lower than that of control drugs in the study, further supported its potential as a potent inhibitor.

| Compound | Molecular Target | Docking Score (kcal/mol) | MM-GBSA Binding Free Energy (kcal/mol) | MD Simulation Duration (ns) |

|---|---|---|---|---|

| 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea | SARS-CoV-2 RdRp | -8.069 | -49.56 | 100 |

Molecular Dynamics Simulations

Electrophilic Aromatic Substitution (EAS) Preference Prediction

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The existing substituents on the benzene (B151609) ring govern the rate and regioselectivity (the position of the new substituent). numberanalytics.com The substituent's electronic properties—whether it donates or withdraws electrons—determine the outcome. chemistrytalk.org

In this compound, the substituent attached to the phenyl ring is the -NH-CO-NH-butyl group. The key atom bonded directly to the ring is nitrogen. This amino group has a lone pair of electrons that can be delocalized into the aromatic ring through resonance. This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. Such groups are known as "activating groups". libretexts.org

The resonance effect of the -NH- group increases the electron density predominantly at the ortho and para positions of the ring. pressbooks.pub Consequently, the -NH-CO-NH-butyl group is an ortho-, para-director, meaning incoming electrophiles will preferentially substitute at the positions adjacent (ortho) or opposite (para) to the substituent. libretexts.orgpressbooks.pub

Computational methods can predict this regioselectivity. The RegioSQM method, for example, calculates the free energies of protonated intermediates of all aromatic C-H carbons. rsc.org The positions with the lowest free energy are identified as the most nucleophilic centers and thus the most likely sites for electrophilic attack. rsc.org This approach has shown high accuracy in predicting the outcome of EAS reactions for a wide range of heteroaromatic systems. rsc.org

| Substituent | Effect on Reactivity | Directing Preference | Nature of Effect |

|---|---|---|---|

| -NH₂, -OH, -OR | Strongly Activating | Ortho, Para | Resonance Donating |

| -NHCOR | Moderately Activating | Ortho, Para | Resonance Donating |

| -Alkyl (e.g., -CH₃) | Weakly Activating | Ortho, Para | Inductive Donating |

| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para | Inductive Withdrawing, Resonance Donating |

| -CHO, -COR, -CO₂H | Moderately Deactivating | Meta | Resonance & Inductive Withdrawing |

| -NO₂, -CF₃, -CN | Strongly Deactivating | Meta | Resonance & Inductive Withdrawing |

Non Clinical Applications and Research Utility

Model Compound in Polymer Science

In the field of polymer chemistry, 1-Butyl-3-phenylurea serves as a valuable model compound for the study of poly(urethane-urea) (PUU) synthesis. vulcanchem.com These polymers are a crucial class of materials used in a variety of applications, including resins, coatings, and fibers. oup.com

Segmented poly(urethane-ureas) are typically synthesized through a chain-extending reaction of a prepolymer that has isocyanate groups (-NCO) at its ends. oup.com Aliphatic amines are commonly used as chain-extending reagents; however, their high reactivity can make the process difficult to control. oup.com To better understand and manage these reactions, researchers use model systems.

The reaction between phenyl isocyanate and a primary amine, such as 1-butanamine, serves as a simplified model for this complex polymerization step. This specific reaction yields this compound. nist.gov By studying the formation of this small molecule, researchers can investigate the kinetics, thermodynamics, and mechanisms of the urea (B33335) linkage formation, which is fundamental to the structure of the final polymer. This approach allows for a more controlled and detailed analysis than is possible with the full polymer system. oup.com

| Model Reaction Data | |

| Reactant 1 | Phenyl isocyanate (Benzene, isocyanato-) |

| Reactant 2 | 1-Butanamine |

| Product | This compound |

| Reaction Type | Urea Formation |

| Standard Enthalpy of Reaction (ΔrH°) | -112 kJ/mol (liquid phase) nist.gov |

This interactive table presents the model reaction for which this compound is the product, along with its measured enthalpy of reaction.

The study of model reactions, such as the synthesis of this compound, provides critical insights that aid in the development of new polymeric materials. oup.com Understanding the reaction dynamics helps in controlling the polymer's molecular weight and structure, which in turn dictates its physical and mechanical properties. For instance, investigations into side reactions, such as the formation of 1,3-diphenylurea (B7728601) from the reaction of phenyl isocyanate with residual water, can be explored using these model systems. oup.com This knowledge is essential for optimizing manufacturing processes and designing poly(urethane-urea) materials with desired characteristics for specific applications. oup.com

Elucidation of Chain-Extending Reactions in Poly(urethane-urea) Synthesis

Agrochemical Research (Excluding Toxicity and Safety)

In agrochemical research, certain chemical families are investigated for their potential to influence plant development. The phenylurea class of compounds, to which this compound belongs, is noted for this purpose. nih.govwikipedia.org

| Examples of Phenylurea-Based Compounds in Plant Research | |

| Compound Name | Noted Biological Activity |

| 1,3-Diphenylurea (DPU) | Cytokinin-like activity; basic framework for phenylurea-type cytokinins. acs.orgresearchgate.net |

| Forchlorfenuron (CPPU) | Potent cytokinin-like activity; promotes fruit enlargement. acs.orgnih.gov |

| Thidiazuron (TDZ) | High cytokinin-like activity; used in plant tissue culture. nih.govwikipedia.org |

| This compound | Belongs to the phenylurea class, known for cytokinin-like activity. |

This interactive table compares this compound with other known phenylurea-based plant growth regulators.

The primary mechanism by which phenylurea derivatives act as plant growth regulators is by mimicking natural cytokinins. researchgate.net This "cytokinin-like activity" allows them to influence many plant processes. researchgate.netresearchgate.net These synthetic compounds can bind to cytokinin receptors, initiating a signaling cascade within the plant cell that is similar to the one triggered by natural hormones. researchgate.net The activity of different phenylurea derivatives can vary based on their specific chemical structure. researchgate.net Research into compounds like this compound is based on these established structure-activity relationships within its chemical class.

A fundamental role of cytokinins is the promotion of cell division, a process known as cytokinesis. wikipedia.orgphytotechlab.com By stimulating this process, cytokinins are directly involved in plant growth, the formation of shoots and roots, and the regulation of axillary bud development. wikipedia.org Phenylurea-based compounds with cytokinin-like activity, such as CPPU, are effective agents for promoting plant growth and are used in agriculture to increase the size of fruits like grapes and apples. acs.orgnih.gov The potential for this compound to have similar effects is inferred from the known biological functions of its chemical analogues.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the detailed outline provided. The specific research findings and data required to populate the requested sections and subsections for this particular compound are not present in the accessible scientific domain.

The provided outline details specific mechanisms of action, such as synergistic interactions with auxins, precise roles in plant development, and complex interferences with hormonal signaling pathways, including receptor binding and protein degradation. While these mechanisms are well-documented for other plant growth regulators, particularly for more commercially prominent phenylurea derivatives like Forchlorfenuron (CPPU) and Thidiazuron (TDZ), as well as for the auxin class of hormones arabidopsis.orgnih.govresearchgate.netnih.govplos.orgnih.govresearchgate.netresearchgate.net, this specific information could not be found for this compound.

Searches for "this compound" yielded minimal specific data related to its biological activity in plants. The available information is generally limited to its chemical identity or mentions in broad patents for plant growth regulator compositions where it is listed as a potential, but not exemplified, component google.comsigmaaldrich.com. The detailed non-clinical applications and specific molecular interactions requested in the outline, such as Auxin-TIR1 receptor binding, have not been documented for this compound in the retrieved sources.

Therefore, to ensure scientific accuracy and strict adherence to the user's instructions of focusing solely on "this compound" and the provided outline, the article cannot be written. Introducing information from other compounds would violate the core requirements of the request.

Interference with Plant Hormonal Status

Hormone Receptor Blockade

Herbicide Mode of Action (for Related Phenylureas)

The herbicidal efficacy of phenylurea compounds, the class to which this compound belongs, is primarily attributed to their ability to interfere with the fundamental process of photosynthesis in susceptible plant species. researchgate.netmdpi.comesisresearch.org This mode of action has been a subject of extensive research, providing detailed insights into the molecular mechanisms that lead to weed control.

Inhibition of Photosynthesis Electron Transport

Phenylurea herbicides are potent inhibitors of the photosynthetic electron transport chain. nih.gov This critical process, which occurs within the chloroplasts of plant cells, is responsible for converting light energy into chemical energy. Specifically, these compounds disrupt the flow of electrons at Photosystem II (PSII), a key protein complex embedded in the thylakoid membranes of chloroplasts.

By blocking the electron transport chain, phenylureas effectively halt the production of ATP and NADPH, which are essential energy-carrying molecules required for carbon dioxide fixation and the subsequent synthesis of sugars. capes.gov.br This interruption of energy production ultimately leads to the starvation and death of the plant. The inhibition of electron flow can also lead to the formation of reactive oxygen species, which cause secondary damage to cellular components. researchgate.net

Research on various phenylurea herbicides has consistently demonstrated their role as PSII inhibitors. researchgate.net Studies on related compounds have shown a clear correlation between their application and the inhibition of oxygen evolution and electron transfer in isolated chloroplasts. annualreviews.org

Table 1: General Characteristics of Phenylurea Herbicides' Mode of Action

| Characteristic | Description |

| Primary Target | Photosystem II (PSII) |

| Mechanism | Inhibition of electron transport |

| Effect | Blocks production of ATP and NADPH |

| Secondary Effect | Generation of reactive oxygen species |

| Result | Cessation of photosynthesis and plant death |

Binding to D1 Protein in Photosystem II

The specific molecular target of phenylurea herbicides within Photosystem II is a protein subunit known as D1. acs.org This 32-kDa protein is a core component of the PSII reaction center and plays a crucial role in binding the mobile electron acceptor, plastoquinone (B1678516) (QB). nih.gov

Phenylurea compounds act as competitive inhibitors, binding to a specific niche on the D1 protein that overlaps with the binding site of plastoquinone. nih.gov This binding is typically characterized by hydrogen bonds and hydrophobic interactions. nih.gov For instance, molecular modeling studies of phenylurea inhibitors have suggested that hydrogen bonds can form with the side chain hydroxyl of serine 264 and the peptide carbonyl group of alanine (B10760859) 251 within the D1 protein. nih.gov

The presence of the herbicide molecule in this binding pocket physically obstructs the binding of plastoquinone, thereby blocking the transfer of electrons from the primary electron acceptor (QA) to QB. This blockage of the electron flow is the direct cause of the inhibition of photosynthesis.

Quantitative structure-activity relationship (QSAR) studies have been conducted on series of phenylurea compounds to understand how their chemical structures influence their binding affinity and inhibitory activity. nih.govnih.gov These studies have highlighted the importance of specific substitutions on the phenyl ring and the nature of the substituents on the urea nitrogen atoms for effective binding to the D1 protein. nih.gov For example, the presence of a 3,4-disubstitution on the phenyl ring has been shown to increase the efficiency of PSII electron transfer inhibition. nih.gov The lipophilicity of the N-substituents is also a critical factor for inhibitory effect. nih.gov

Table 2: Key Amino Acid Residues in D1 Protein Involved in Phenylurea Binding

| Amino Acid Residue | Role in Binding |

| Serine-264 | Forms hydrogen bonds with the urea moiety. |

| Alanine-251 | The peptide carbonyl group can form hydrogen bonds. |

| Phenylalanine-255 | Contributes to hydrophobic interactions. |

| Leucine-271 | Involved in plastoquinone binding and can be affected by herbicide binding. |

Structure Activity Relationship Sar Studies of 1 Butyl 3 Phenylurea Derivatives

Impact of Substituent Modifications on Chemical Behavior

Alterations to the alkyl and aryl portions of the 1-butyl-3-phenylurea scaffold can lead to profound changes in its physicochemical properties and, consequently, its interactions with biological targets.

The nature of the alkyl group at the N1 position of the urea (B33335) is a critical determinant of the compound's activity. Modifications in its length, shape, and bulkiness can influence factors such as lipophilicity, steric profile, and binding affinity to target molecules.

While direct comparative studies focusing solely on the biological activity of n-butyl versus tert-butyl at the N1 position of 3-phenylurea are not extensively detailed in the provided research, the principles of SAR can be inferred from related compounds. The primary difference between an n-butyl and a tert-butyl group lies in the branching of the alkyl chain. The n-butyl group is a straight, flexible chain, whereas the tert-butyl group is bulky and branched, creating significant steric hindrance.

This steric bulk has a considerable impact on the molecule's conformation and potential interactions. For instance, in related urea derivatives, the presence of a bulky tert-butyl group can restrict rotation around the N-C bond, influencing how the molecule presents itself to a binding site. Studies on other classes of biologically active ureas have shown a preference for bulky, hydrophobic groups at this position for optimal activity. For example, in a series of antitubercular urea compounds, derivatives with a bulky adamantyl group (a rigid, cage-like structure) showed significantly higher potency than those with straight-chain alkyl groups. google.com This suggests that the volume and shape of the alkyl substituent are key for effective interaction with the target.

The branching of the alkyl chain also affects the physical properties of the molecule. Increased branching can disrupt intermolecular packing, which has been shown to influence the self-assembly and liquid crystalline behavior of other organic molecules. rsc.org This principle can extend to interactions with biological macromolecules, where the shape of the substituent can either enhance or disrupt favorable binding. In some contexts, increasing the length of a linear alkyl chain (e.g., from butyl to hexyl) has been shown to alter the stability of binding to macromolecules like DNA. researchgate.net Conversely, replacing a linear alkyl chain with a more rigid cyclic structure, such as a cyclohexyl or phenyl group, has been found to increase inhibitory potency in certain enzyme systems by enhancing structural rigidity.

In essence, the choice between an n-butyl and a tert-butyl group involves a trade-off between flexibility and steric bulk. A tert-butyl group offers a larger, more defined three-dimensional structure which can be beneficial if it fits well into a specific binding pocket, but it can also be detrimental if it causes steric clashes. rsc.org

Modifying the phenyl ring at the N3 position is a common strategy to fine-tune the electronic properties, solubility, and binding interactions of phenylurea derivatives.

The position of a substituent on the phenyl ring (ortho, meta, or para) is critical and can dramatically alter the compound's biological activity. nih.gov Research on various phenylurea derivatives consistently demonstrates a strong preference for substitution at the para-position (position 4). nih.gov

For instance, in studies on soluble epoxide hydrolase inhibitors, meta-substituted phenyl linkers were favored, while ortho-substitution was found to be detrimental to activity. This is often attributed to steric hindrance, where an ortho-substituent might prevent the urea portion of the molecule from interacting correctly with key residues in the enzyme's binding pocket.

In a series of IDO1 (indoleamine 2,3-dioxygenase 1) inhibitors, a strong preference for para-substitution was observed. nih.gov Derivatives with substituents at the para-position, such as halogens (fluorine, chlorine, bromine) or small alkyl groups, showed inhibitory activity, whereas ortho,para-disubstituted derivatives were inactive. nih.gov This highlights that the spatial arrangement dictated by the substitution pattern is a key factor for biological efficacy.

Steric hindrance, which is the effect of the size of chemical groups on reaction rates and molecular conformations, plays a significant role in the SAR of this compound derivatives. The bulky tert-butyl group, for example, can sterically direct substituents during chemical synthesis to the para position of the phenyl ring.

In the context of biological activity, steric bulk on the phenyl ring can either be beneficial or detrimental. In the development of IDO1 inhibitors, while small para-alkyl substituents were tolerated, a larger isopropyl group at the same position led to a loss of activity, suggesting that the size of the substituent cannot be too large for the specific binding pocket. nih.gov This indicates a delicate balance where the substituent must be large enough to make productive contact but not so large as to cause a steric clash.

Functionalization of the Phenyl Ring

Positional Effects of Substituents

SAR in Enzyme Inhibition (Non-Clinical Context)

The principles of SAR are well-illustrated in the study of this compound derivatives as enzyme inhibitors, particularly in non-clinical research settings.

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea, and its inhibition is a target in medicinal and agricultural research. Phenylurea derivatives have been investigated as potential urease inhibitors. researchgate.netresearchgate.net

The SAR studies reveal that both the electronic nature and position of substituents on the phenyl ring significantly impact urease inhibitory activity. For example, 1-butyl-3-(4-hydroxyphenyl)urea (B7771313) has been shown to effectively inhibit urease, with research indicating a 51.7% reduction in ureolytic activity at a 20 µM concentration. researchgate.net The presence of the hydroxyl group is considered crucial for its activity when compared to other derivatives. researchgate.net

Further studies on related compounds have shown that introducing electron-withdrawing groups, such as halogens, onto the phenyl ring can enhance urease inhibition. For example, furan-based chalcones linked to a phenylurea-like structure showed that derivatives with 2,5-dichloro and 2-chloro substitutions on the terminal phenyl ring were more potent inhibitors than the standard drug thiourea (B124793). researchgate.net

Below is a data table summarizing the urease inhibition activity of selected phenylurea and related derivatives from various studies.

| Compound/Derivative | Source Organism/Enzyme | Inhibition Data | Reference Standard (Thiourea) IC₅₀ |

| 1-Butyl-3-(4-hydroxyphenyl)urea | Klebsiella pneumoniae | 51.7% inhibition @ 20 µM | Not specified in study |

| 1-Phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | Jack Bean Urease | IC₅₀ = 16.13 ± 2.45 µM | 21.25 ± 0.15 µM |

| 1-Phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | Jack Bean Urease | IC₅₀ = 18.75 ± 0.85 µM | 21.25 ± 0.15 µM |

| 1-Phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-one | Jack Bean Urease | IC₅₀ = 21.05 ± 3.2 µM | 21.25 ± 0.15 µM |

| Phenylurea-pyridinium hybrid derivative (4f) | Jack Bean Urease | IC₅₀ = 4.08 to 6.20 µM (for the series) | 23.00 ± 0.84 µM |

| researchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govthiadiazole derivative (6a) | Jack Bean Urease | IC₅₀ = 0.87 ± 0.09 µM | 22.54 ± 2.34 µM |

This table is for illustrative purposes and combines data from different studies on related structures to highlight SAR trends. researchgate.netresearchgate.netresearchgate.netcore.ac.uk

These findings collectively underscore that the inhibitory potential of this class of compounds against urease can be systematically optimized by modifying the substituents on the phenyl ring.

Urease Inhibition

Role of Substituents in Modulating Inhibitory Activity

The inhibitory potential of phenylurea derivatives can be significantly altered by the nature and position of substituents on both the phenyl ring and the butyl group. Systematic modifications have demonstrated that these changes directly impact the compound's efficacy against various enzymes.

For instance, in a series of adamantyl urea derivatives tested for anti-tubercular activity, the replacement of the adamantyl group with other moieties revealed clear SAR trends. nih.gov Compounds featuring a bulky, hydrophobic adamantyl group generally showed potent activity. nih.gov When this group was substituted with straight-chain alkyl groups, the activity varied, with the n-hexyl group showing the best Minimum Inhibitory Concentration (MIC) among aliphatic substitutions. nih.gov This suggests that lipophilicity and steric bulk on one side of the urea linkage are crucial for activity.

In another study on benzimidazole (B57391) urea derivatives as α-amylase and α-glucosidase inhibitors, the substituent on the urea nitrogen played a key role. mdpi.com While a simple butyl chain (as in 1-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-butylurea) conferred moderate activity, the introduction of substituted phenyl groups, such as a methoxy (B1213986) phenyl group, led to a significant increase in inhibitory potential against both enzymes. mdpi.com Conversely, simple phenyl or naphthyl groups resulted in weaker inhibition. mdpi.com This highlights that electronic and steric properties of the N-3 substituent are critical modulators of activity.

Research on porphyrin-based phenylurea derivatives has shown that the nature of the urea substituent influences antimicrobial activity, which increases with the lipophilicity of the compound. scielo.br The activity of these derivatives followed the order of Phenyl > isopropyl > ethyl > methyl, an order consistent with their increasing liposolubility. scielo.br

The position of substituents on the phenyl ring is also vital. Studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors showed a strong preference for para-substitution on the phenyl ring. nih.gov While para-substituted halo (fluoro, chloro, bromo) and small alkyl groups were well-tolerated, moving the substituent to the ortho or meta position, or introducing larger groups like isopropyl, led to a loss of activity. nih.gov

Table 1: Inhibitory Activity of Selected Phenylurea Derivatives

This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Substituent | Target Enzyme/Organism | Activity (IC50 / MIC) |

| Adamantyl Urea | 1-Adamantyl, 4-trifluorophenyl | Mycobacterium tuberculosis | 0.01 µg/mL |

| Adamantyl Urea | n-Hexyl, 4-trifluorophenyl | Mycobacterium tuberculosis | 0.2 µg/mL |

| Benzimidazole Urea | Butyl | α-Amylase | 28.33 µM |

| Benzimidazole Urea | Butyl | α-Glucosidase | 29.01 µM |

| Benzimidazole Urea | 4-Methoxyphenyl | α-Amylase | 18.65 µM |

| Benzimidazole Urea | 4-Methoxyphenyl | α-Glucosidase | 17.47 µM |

| Phenyl Urea | para-Fluoro | IDO1 | 5.475 µM |

| Phenyl Urea | para-Chloro | IDO1 | 5.687 µM |

| Phenyl Urea | para-Bromo | IDO1 | 4.077 µM |

Interactions with Enzyme Active Site

The inhibitory action of this compound derivatives is mediated by specific interactions with the amino acid residues within the active site of the target enzyme. Molecular docking studies have provided detailed models of these interactions.

For derivatives designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the urea moiety is crucial for binding. The compound 1-Butyl-3-(4-((3-chloroquinoxalin-2-yl)oxy)phenyl)urea, for example, forms critical hydrogen bonds. tandfonline.com One of the NH groups of the urea linker interacts with the side chain of residue Cys919 in the hinge region of the enzyme, while the carbonyl oxygen of the urea forms another hydrogen bond with the backbone NH of Asp1046 in the DFG motif. tandfonline.com These interactions anchor the inhibitor in the active site.

In the case of α-amylase and α-glucosidase inhibitors, docking studies of benzimidazole-urea derivatives revealed significant affinity for the active sites. mdpi.com The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions, with the specific nature of the N-3 substituent influencing the precise binding mode and affinity. mdpi.com

Similarly, for neuropeptide Y5 (NPY5) receptor antagonists, the urea group itself (segment B of the molecule) is a key interaction point. sci-hub.se Modifications to this central urea portion can drastically alter binding affinity, indicating its direct involvement with the receptor's binding pocket. sci-hub.se

Soluble Epoxide Hydrolase (sEH) Inhibition (for related phenylureas)

While direct data for this compound is limited, extensive research on related phenylurea and adamantyl urea compounds has established them as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain.

SAR studies have shown that the potency of sEH inhibition is highly dependent on the molecular structure. For a series of 1,3-disubstituted ureas, increasing the lipophilicity generally leads to more potent sEH inhibitors, which is expected given the hydrophobic nature of the enzyme's catalytic site. scispace.com

The length of the alkyl chain linking the urea core to other functional groups also plays a subtle but important role. In one series of inhibitors, a butyl linker was found to be advantageous for meta-substituted phenyl analogues, whereas a propyl linker was better for ortho- and para-substituted compounds. scispace.com

Furthermore, substituents on a tertiary pharmacophore, such as a piperazine (B1678402) ring, dramatically affect inhibitory activity. scispace.com Introducing an N4-acetyl group on the piperazine moiety significantly increased potency compared to unsubstituted or N4-methyl analogues. scispace.comnih.gov This effect is attributed to the acetyl group's ability to act as a hydrogen bond acceptor and reduce the polarity at that site, which is favorable for interaction with the lipophilic region of the enzyme. scispace.com

Table 2: sEH Inhibitory Activity of Related Urea Derivatives

This table is interactive. You can sort and filter the data.

| Compound Series | Linker | N4-Substituent on Piperazine | Position on Phenyl Spacer | Human sEH IC50 (nM) |

| N4-Acetyl Piperazine Urea | Propyl | Acetyl | ortho | 3.6 |

| N4-Acetyl Piperazine Urea | Butyl | Acetyl | meta | 2.7 |

| N4-Acetyl Piperazine Urea | Propyl | Acetyl | para | 3.3 |

| N4-Methyl Piperazine Urea | Propyl | Methyl | para | 17.9 |

| N4-Methyl Piperazine Urea | Butyl | Methyl | meta | 13.3 |

| N4-Unsubstituted Piperazine Urea | Butyl | H | meta | 14.8 |

SAR in Polymer Chemistry Applications

Beyond biological applications, phenylurea derivatives, including analogues of this compound, have found use in polymer chemistry, particularly as co-catalysts in ring-opening polymerization (ROP). The structure of the urea compound significantly influences the efficiency of the polymerization process.

In the polymerization of γ-butyrolactone (γBL) using a strong base/urea binary catalytic system, different urea derivatives were tested to understand their structural effects on the reaction. rsc.org The study found that the nature of the substituents on the urea nitrogens had a profound impact on the molecular weight (Mn) and dispersity (Đ) of the resulting poly(γ-butyrolactone) (PγBL). rsc.org

The combination of a strong base with 1-cyclohexyl-3-phenylurea (B1593960) (a close structural analogue of this compound) was shown to be an effective catalytic system. The urea component is believed to activate the monomer through hydrogen bonding, facilitating the polymerization. The steric and electronic properties of the substituents on the urea determine the strength of this interaction and, consequently, the catalytic activity. For example, using 1-cyclohexyl-3-(4-methoxyphenyl)urea (B3061756) (U6) as the co-catalyst resulted in polymers with high molecular weight and controlled dispersity. rsc.org

Table 3: Effect of Urea Co-Catalyst on γ-Butyrolactone (γBL) Polymerization

This table is interactive. You can sort and filter the data.

| Run | Urea Co-Catalyst | Mn (kDa) | Đ (Mw/Mn) |

| 6 | U6 | 4.8 | 1.29 |

| 8 | U6 | 12.1 | 1.59 |

| 12 | U6 | 16.3 | 1.80 |

| 20 | U6 | 23.3 | 1.75 |

Data for runs using 1-cyclohexyl-3-(4-methoxyphenyl)urea (U6) as the co-catalyst. rsc.org

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1-Butyl-3-phenylurea, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out its carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the downfield region, around 6.87–7.41 ppm. rsc.orgchemicalbook.com The protons of the butyl group resonate at higher field positions. The terminal methyl (CH₃) protons appear as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to each other and to the nitrogen atom show distinct signals, often as multiplets or triplets, due to spin-spin coupling. rsc.org The NH protons of the urea (B33335) linkage give rise to broad signals, with one observed around 8.38 ppm and another around 6.12 ppm in DMSO-d₆. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.39 | d | 7.8 |

| Aromatic-H | 7.20 | t | 7.9 |

| Aromatic-H | 6.87 | t | 7.4 |

| N-H (urea) | 8.38 | br, s | - |

| N-H (urea) | 6.12 | t | 5.5 |

| N-CH₂ | 3.06-3.10 | m | - |

| CH₂ | 1.38-1.44 | m | - |

| CH₂ | 1.27-1.34 | m | - |

| CH₃ | 0.89 | t | 7.3 |

Data recorded in DMSO-d₆ at 500 MHz. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the urea group is characteristically found downfield at approximately 155.7 ppm. rsc.org The aromatic carbons of the phenyl ring show signals between 118.1 and 141.1 ppm. rsc.org The carbons of the butyl group are observed at higher field strengths, with the terminal methyl carbon being the most shielded. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| C=O (urea) | 155.7 |

| Aromatic-C (C-N) | 141.1 |

| Aromatic-C | 129.1 |

| Aromatic-C | 121.4 |

| Aromatic-C | 118.1 |

| N-CH₂ | 39.2 |

| CH₂ | 32.4 |

| CH₂ | 20.0 |

| CH₃ | 14.2 |

Data recorded in DMSO-d₆ at 125 MHz. rsc.org

Proton NMR (¹H NMR)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

ESI-MS is a soft ionization technique that is well-suited for analyzing urea derivatives. In positive ion mode, this compound is typically observed as the protonated molecule [M+H]⁺. rsc.orgmdpi.com High-resolution mass spectrometry (HRMS) with ESI can provide the exact mass of the molecule, which for the [M+Na]⁺ adduct of this compound has been calculated as 215.1155 and found to be 215.1151, confirming its elemental formula. rsc.org

APCI-MS is another soft ionization technique used for the analysis of less polar compounds. For compounds similar to this compound, APCI-MS can be used to identify the molecular ion peak. For instance, in the analysis of related phenylurea compounds, the protonated molecule [M+1] has been observed. rsc.org Negative-ion APCI-MS has been used to identify deprotonated molecules [M-H]⁻ in related structures. natureblink.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands. A strong absorption peak corresponding to the C=O (carbonyl) stretching of the urea group is typically observed around 1639-1652 cm⁻¹. mdpi.com The N-H stretching vibrations of the urea group appear as one or more bands in the region of 3307-3336 cm⁻¹. mdpi.com The C-H stretching vibrations of the butyl group and the phenyl ring are observed around 2958 cm⁻¹. mdpi.com

Table 3: IR Spectroscopic Data for this compound and Structurally Similar Compounds

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (urea) | Stretching | 3307-3336 |

| C-H (aromatic/aliphatic) | Stretching | ~2958 |

| C=O (urea) | Stretching | 1639-1652 |

Data from various sources. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental analytical technique widely employed in organic chemistry to monitor the progress of chemical reactions. umass.eduwisc.edu Its simplicity, speed, and sensitivity make it an invaluable tool for qualitatively assessing the presence of reactants and the formation of products. umass.eduwsu.edu The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu As the mobile phase ascends the plate via capillary action, it carries the spotted compounds at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. wisc.edu

In the context of synthesizing this compound, TLC is used to track the consumption of the starting materials (e.g., phenyl isocyanate and butylamine) and the concurrent appearance of the this compound product. wsu.edu A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials as references. wsu.edu The plate is then developed in a suitable solvent system.

For the analysis of this compound, a common mobile phase, or eluent, is a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org In one specific synthesis, an eluent system of petroleum ether/ethyl acetate in a 1:1 ratio was utilized to monitor the reaction's progress. rsc.org The separation is visualized, often using a UV lamp, as the phenyl group in the compound allows it to absorb UV light. rsc.org The product, this compound, will have a different retention factor (Rƒ) value compared to the initial reactants. The reaction is considered complete when the spot corresponding to the starting material has disappeared, and a new spot for the product is prominent. umass.edu

Table 1: TLC Monitoring of this compound Synthesis

| Compound | Role | Polarity | Expected Rƒ Value |

|---|---|---|---|

| Phenyl Isocyanate | Reactant | Less Polar | Higher |

| Butylamine (B146782) | Reactant | More Polar | Lower |

Note: Rƒ values are relative and depend on the exact TLC conditions (plate, solvent, temperature).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique used for the identification and quantification of molecules in complex mixtures, such as biological samples. nih.govlcms.cz It is the preferred method for studying the metabolism of chemical compounds, including phenylurea derivatives. nih.govtubitak.gov.tr The technique first separates compounds using liquid chromatography and then uses tandem mass spectrometry to determine their mass-to-charge ratio (m/z) and fragmentation patterns, which allows for structural elucidation. scripps.eduresearchgate.net

When a compound like this compound is introduced into a biological system, it can be modified by enzymes into various metabolites. fao.org To identify these metabolites, biological samples (e.g., plasma or liver microsomes) are analyzed. nih.gov The LC component separates the parent compound from its metabolites. The sample is then introduced into the mass spectrometer. The first stage of mass analysis (MS1) isolates a specific ion, often the protonated molecule [M+H]⁺ of a potential metabolite. This isolated ion is then fragmented, and the second stage of mass analysis (MS2) detects the m/z of these fragments. scripps.edu By comparing these fragmentation patterns to known standards or databases, or by interpreting the fragmentation logic, the structure of the metabolites can be identified. scripps.eduresearchgate.net

For phenylurea compounds, common metabolic pathways include hydroxylation of the aromatic ring and oxidation or modification of the alkyl chain. fao.org For this compound, potential metabolic transformations could include the hydroxylation of the phenyl group or oxidation at various positions on the butyl chain. LC-MS/MS would be the ideal technique to detect and confirm the structures of these modified products. nih.gov For instance, the hydroxylation of the phenyl group would result in a metabolite with a mass increase of 16 amu compared to the parent compound.

Table 2: Potential Metabolites of this compound for LC-MS/MS Analysis

| Compound Name | Potential Metabolic Transformation | Parent Compound Formula | Metabolite Formula | Expected [M+H]⁺ (m/z) |

|---|---|---|---|---|

| This compound | - | C₁₁H₁₆N₂O | - | 193.13 |

| 1-Butyl-3-(4-hydroxyphenyl)urea (B7771313) | Phenyl ring hydroxylation | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O₂ | 209.13 |

| 1-(2-Hydroxybutyl)-3-phenylurea | Butyl chain oxidation | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O₂ | 209.13 |

| 1-(3-Hydroxybutyl)-3-phenylurea | Butyl chain oxidation | C₁₁H₁₆N₂O | C₁₁H₁₆N₂O₂ | 209.13 |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Butyl-3-(4-hydroxyphenyl)urea |

| This compound |

| 1-(2-Hydroxybutyl)-3-phenylurea |

| 1-(3-Hydroxybutyl)-3-phenylurea |

| 1-(4-Hydroxybutyl)-3-phenylurea |

| Alumina |

| Butylamine |

| Ethyl acetate |

| Petroleum ether |

| Phenyl isocyanate |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

While conventional synthesis of phenylureas often involves the reaction of an amine with an isocyanate, future research is directed towards developing more efficient, versatile, and potentially greener synthetic methods. scispace.com

One innovative approach involves the conversion of N-substituted trichloroacetamides (NTCAs) into N-substituted ureas. A study has demonstrated that NTCAs can react with amines in the presence of a base to yield the corresponding urea (B33335) derivatives through the elimination of chloroform. acs.org This pathway may proceed via an isocyanate intermediate, which subsequently reacts with the amine. acs.org This method could be explored for the synthesis of 1-Butyl-3-phenylurea by reacting N-phenyl-2,2,2-trichloroacetamide with butylamine (B146782). acs.org A 2023 study detailed this conversion, achieving a successful synthesis of this compound from these precursors. acs.org

Another novel strategy utilizes t-butylureas as precursors for synthesizing other urea compounds. Research has shown that N-alkyl-N'-phenylureas can be prepared from N,N'-diphenylurea by reacting them with aliphatic amines. scispace.com This transamination-like reaction could be adapted, potentially using an N-t-butyl-N'-phenylurea as a more reactive intermediate to synthesize this compound. The reaction likely involves a direct nucleophilic substitution of the t-butylamine group by another amine. scispace.com

Furthermore, metal-free oxidative cross-coupling reactions present a modern alternative. One such method involves the cross-coupling of N-aryl formamides with amines using hypervalent iodine reagents to form isocyanate intermediates in situ. researchgate.net Adapting this method could provide a new pathway to this compound and its derivatives.

| Precursors | Reagents/Conditions | Potential Advantage | Reference |

| N-phenyl-2,2,2-trichloroacetamide + Butylamine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), 80 °C | Avoids direct handling of potentially hazardous isocyanates. | acs.org |

| N-t-Butyl-N'-phenylurea + Butylamine | Toluene, 120 °C | Utilizes stable urea precursors for transamination. | scispace.com |

| N-phenylformamide + Butylamine | Hypervalent iodine reagent (e.g., PhI(OAc)2) | Metal-free conditions, in situ isocyanate formation. | researchgate.net |

Advanced Computational Modeling and Prediction

Computational chemistry offers powerful tools to predict the properties and interactions of molecules like this compound, guiding experimental research. Future work in this area can provide significant insights into its behavior and potential applications.

Molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can be employed to predict the binding affinity and stability of this compound with various biological targets. For instance, a computational study on a different phenylurea derivative used these methods to assess its potential as a viral enzyme inhibitor, achieving a higher predicted binding score than existing drugs. researchgate.net Similar in silico studies could screen this compound against a range of enzymes, such as checkpoint kinase 1 (CHK1), which is a target for some phenylurea-based anticancer agents. researchgate.net